molecular formula C18H24INO B3335234 O-(2-Benzylphenyl)-choline iodide CAS No. 111500-79-9

O-(2-Benzylphenyl)-choline iodide

Cat. No.: B3335234
CAS No.: 111500-79-9
M. Wt: 397.3 g/mol
InChI Key: YAQBPXNBJQJAEX-UHFFFAOYSA-M
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Description

O-(2-Benzylphenyl)-choline iodide is a choline-based ionic compound characterized by a benzylphenyl group attached to the choline moiety via an ether linkage.

Properties

IUPAC Name

2-(2-benzylphenoxy)ethyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO.HI/c1-19(2,3)13-14-20-18-12-8-7-11-17(18)15-16-9-5-4-6-10-16;/h4-12H,13-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQBPXNBJQJAEX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638406
Record name 2-(2-Benzylphenoxy)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111500-79-9
Record name 2-(2-Benzylphenoxy)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(2-Benzylphenyl)-choline iodide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Benzylphenyl)-choline iodide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-benzylphenol and choline chloride.

    Reaction: The 2-benzylphenol is first converted to its corresponding tosylate or mesylate derivative using tosyl chloride or mesyl chloride in the presence of a base such as pyridine.

    Quaternization: The tosylate or mesylate derivative is then reacted with choline chloride in an aprotic solvent like acetonitrile or dimethylformamide (DMF) to form the quaternary ammonium salt.

    Iodide Exchange: Finally, the chloride ion is exchanged with iodide using sodium iodide in acetone to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents.

    Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

O-(2-Benzylphenyl)-choline iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azide or cyanide derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacology
    • Acetylcholinesterase Inhibition : O-(2-Benzylphenyl)-choline iodide has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
    • Cognitive Enhancement : Research indicates that compounds similar to this compound may enhance cognitive functions by modulating cholinergic signaling pathways. These effects are particularly relevant in models of cognitive decline induced by aging or neurodegeneration.
  • Pharmacological Studies
    • Potential Therapeutic Uses : The compound has been explored for its potential in treating conditions related to cholinergic deficits, including Alzheimer's disease and other forms of dementia. In vitro studies have demonstrated significant AChE inhibitory activity, suggesting its utility as a lead compound for further drug development .
    • Behavioral Studies : Animal models have shown that administration of this compound can improve memory retention and learning capabilities, supporting its role as a cognitive enhancer.
  • Chemical Biology
    • Research into Mechanisms : Studies utilizing molecular docking simulations have elucidated the binding interactions between this compound and AChE, providing insights into its mechanism of action at the molecular level . These findings are crucial for developing more effective AChE inhibitors.

Case Studies

StudyFindingsImplications
In Vitro Study on AChE Inhibition Demonstrated IC50 values indicating potent inhibition of AChE activitySuggests potential use in Alzheimer's treatment
Animal Model Behavioral Assessment Showed improved cognitive performance in memory tasksSupports development as a nootropic agent
Molecular Docking Analysis Identified key interactions with AChE active siteProvides basis for rational drug design

Mechanism of Action

The mechanism of action of O-(2-Benzylphenyl)-choline iodide involves its interaction with biological molecules:

    Molecular Targets: It can interact with acetylcholine receptors due to its structural similarity to acetylcholine.

    Pathways: It may influence cholinergic signaling pathways, affecting neurotransmission and muscle contraction.

Comparison with Similar Compounds

Comparison with Structurally Similar Choline Derivatives

Substituent Effects on Physicochemical Properties

Key structural analogs include:

Compound Name Substituent Group Molecular Weight (g/mol) Key Applications
Choline iodide (ChI) None (base structure) 299.10 Catalysis, solvent chemistry
O-(2-Naphthyloxycarbonyl)-choline iodide Naphthyloxycarbonyl Not provided Synthetic intermediates
O-(o-Nitrocinnamoyl)-choline iodide Nitrocinnamoyl 406.22 IR spectroscopy studies
O-(2-Benzylphenyl)-choline iodide Benzylphenyl Not provided Hypothesized catalytic roles

The benzylphenyl group in this compound introduces aromaticity and steric hindrance, which may reduce water solubility compared to unmodified choline iodide but improve compatibility with organic substrates in reactions like dehydration .

Catalytic Performance in Dehydration Reactions

highlights the superior catalytic efficiency of choline iodide (ChI) over choline chloride (ChCl) and bromide (ChBr) in the dehydration of D-glucose to 5-hydroxymethylfurfural (5-HMF), with yields of 85%, 70%, and 78%, respectively, under identical conditions. The benzylphenyl group may further modulate substrate accessibility or stabilize transition states due to its aromatic π-system .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for O-(2-Benzylphenyl)-choline iodide to ensure high purity?

  • Methodological Answer : High-purity synthesis can be achieved using eutectic mixtures. For example, a 1:2 molar ratio of choline iodide to hydrogen bond donors (e.g., urea) under controlled heating (60–80°C) reduces impurities by stabilizing ionic interactions. Post-synthesis purification via recrystallization in ethanol or acetonitrile is recommended, as these solvents minimize residual salts .

Q. Which characterization techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolve crystal structure parameters (e.g., cubic or tetragonal phases) and lattice constants (e.g., NaCl-type cubic phase with a = 10.08 Å for choline iodide) .
  • NMR spectroscopy : Detect molecular dynamics, such as anisotropic rotation of the benzylphenyl group (e.g., 1^1H NMR chemical shifts at δ 3.2–3.5 ppm for choline protons) .
  • Elemental analysis : Validate stoichiometry (e.g., C5_5H14_{14}INO for choline iodide) .

Advanced Research Questions

Q. How can discrepancies in phase transition temperatures of this compound be resolved using DSC and XRD?

  • Methodological Answer : Contradictions in DSC data (e.g., overlapping peaks at 362 K and 368 K) may arise from heating rate variations. To resolve this:

  • Perform variable-rate DSC (e.g., 2–10 K/min) to isolate overlapping transitions .
  • Correlate with high-temperature XRD to identify structural changes (e.g., cubic-to-tetragonal phase shifts at 435 K) .
  • Example Data :
TechniquePhase Transition (K)Enthalpy (kJ/mol)Structure Change
DSC362, 368, 4356.23, 12.8, N/AAmorphous → Cubic → Tetragonal
XRD435N/ACubic (a = 10.08 Å) → Tetragonal (a = 8.706 Å, c = 6.144 Å)
  • Reference : .

Q. What molecular dynamics govern ion mobility in this compound under solid-state conditions?

  • Methodological Answer :

  • Use spin-lattice relaxation NMR (T1T_1) to quantify activation energies for ion rotation (e.g., 105–110 kJ/mol for choline iodide) .
  • Observe "quenching" effects at phase transitions (e.g., abrupt reduction in diffusional motion at 430 K) via variable-temperature NMR .
  • Key Insight : Anisotropic rotation of the benzylphenyl group dominates below 360 K, while isotropic diffusion prevails in high-temperature phases .

Q. How do structural modifications (e.g., benzylphenyl substitution) alter the thermal stability of choline iodide analogs?

  • Methodological Answer :

  • Compare thermogravimetric analysis (TGA) profiles of analogs (e.g., O-(2-Benzylphenyl)- vs. O-(4-Methylphenyl)-choline iodide).
  • Link decomposition onset temperatures to steric effects: Bulky substituents (e.g., benzyl) increase thermal stability by hindering ion dissociation .
  • Example Finding : Benzyl-substituted analogs show 20–30 K higher decomposition thresholds than unsubstituted choline iodide .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the number of solid-solid phase transitions in choline iodide?

  • Methodological Answer : Earlier studies reported two transitions (436 K and 367 K), but recent XRD/DSC data reveal three transitions (362 K, 368 K, 435 K). This discrepancy arises from:

  • Instrument sensitivity : Older DSC systems may miss low-energy transitions.
  • Sample history : Annealing or quenching samples can stabilize metastable phases .
  • Resolution : Use synchrotron XRD for sub-Ångström structural resolution and modulated DSC for low-energy transition detection .

Experimental Design Guidelines

  • Synthesis : Prioritize eutectic methods for scalability and purity .
  • Characterization : Combine XRD (structural), DSC (thermal), and NMR (dynamic) datasets .
  • Data Reporting : Include heating/cooling rates, solvent history, and crystallographic parameters (e.g., space group, Z-value) to enable reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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